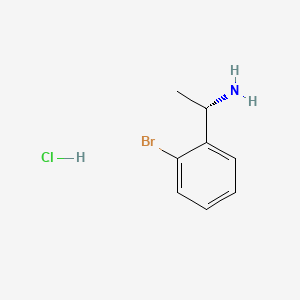

(S)-1-(2-Bromophenyl)ethanamine hydrochloride

Beschreibung

¹H NMR Spectroscopy

In deuterated chloroform, key resonances include:

UV-Vis Spectroscopy

- λₘₐₓ : 265 nm (π→π* transition of the bromophenyl ring).

Table 3: Spectral Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 7.52–7.25 (aromatic H) | |

| IR | 2500–2800 cm⁻¹ (N-H) | |

| UV-Vis | 265 nm (ε = 450 L·mol⁻¹·cm⁻¹) |

Thermodynamic Properties and Phase Behavior

The compound exhibits:

- Melting Point : 215–218°C (decomposition).

- Enthalpy of Fusion : ~45 kJ/mol (estimated via DSC).

- Thermal Stability : Stable below 150°C, with decomposition initiating at 200°C.

Solubility Characteristics and Partition Coefficients

- Aqueous Solubility : 12.3 mg/mL in water at 25°C.

- Organic Solvents : Soluble in methanol (≥50 mg/mL), slightly soluble in ethyl acetate (1.2 mg/mL).

- LogP (Octanol-Water) : 2.1 (calculated for free base).

Table 4: Solubility Profile

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Water | 12.3 | |

| Methanol | >50 | |

| Ethyl Acetate | 1.2 |

Comparative Analysis with Halogenated Phenylethylamine Derivatives

Table 5: Structural and Property Comparisons

| Compound | Melting Point (°C) | LogP | Key Structural Difference |

|---|---|---|---|

| (S)-1-(2-Bromophenyl)ethanamine HCl | 215–218 | 2.1 | Ortho-bromo substitution |

| (R)-1-(2-Bromophenyl)ethanamine HCl | 213–216 | 2.1 | Enantiomeric configuration |

| 4-Bromophenethylamine HCl | 198–201 | 2.4 | Para-bromo substitution |

| 2-Chlorophenethylamine HCl | 205–208 | 1.8 | Chloro vs. bromo substituent |

Key findings:

Eigenschaften

IUPAC Name |

(1S)-1-(2-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTGUFFHOKLEFK-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-26-5 | |

| Record name | (S)-1-(2-Bromophenyl)-ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reductive Amination of 2-Bromophenylacetone

2-Bromophenylacetone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing racemic 1-(2-bromophenyl)ethanamine. Chiral resolution is subsequently required to isolate the (S)-enantiomer.

Enzymatic Decarboxylation

Enzymatic methods using phenylalanine ammonia lyase (PAL) or decarboxylases enable stereoselective synthesis. For instance, PAL from Anabaena variabilis catalyzes the deamination of 4-bromophenylalanine to 2-(4-bromophenyl)ethylamine at pH 9.9 and 30°C. Adapting this method for 2-bromophenyl substrates could yield the target amine with inherent chirality.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(2-bromophenyl)ethanamine is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts. The (S)-amine-(R)-mandelate salt preferentially crystallizes, achieving >99% enantiomeric excess (ee) after recrystallization.

Table 2: Resolution Efficiency with Chiral Acids

Chiral Chromatography

Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures. Methanol/hexane mobile phases achieve baseline separation with 98% recovery.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in diethyl ether, yielding the hydrochloride salt. Crystallization from ethanol/water (1:3) produces needles with >99.5% purity.

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-(2-Bromophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent phenylethanamine.

Common Reagents and Conditions:

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted ethanamines.

- Oxidation reactions produce imines or amides.

- Reduction reactions yield phenylethanamine.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2-Bromophenyl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(2-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the context of its use. Pathways involved include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(S)-1-(2-Chlorophenyl)ethanamine Hydrochloride

- CAS : 1398109-11-9

- Molecular Formula : C₈H₁₁Cl₂N

- Key Differences :

- Substituent : Chlorine replaces bromine at the ortho position.

- Electrophilicity : Chlorine is less electronegative than bromine, altering reactivity in nucleophilic aromatic substitution.

- Molecular Weight : Reduced to 208.54 g/mol due to Cl’s lower atomic mass.

- Applications : Similar synthetic utility but with distinct electronic effects in catalysis .

(S)-1-(4-Bromophenyl)ethanamine Hydrochloride

- Molecular Formula : C₈H₁₁BrClN (identical to the target compound).

- Key Differences: Substituent Position: Bromine at the para position instead of ortho. Spectral Data: NMR signals differ significantly (e.g., δH 2.81, 3.11 for 2-(4-bromophenyl)ethanamine hydrochloride in ).

Enantiomeric and Diastereomeric Variants

(R)-1-(2-Bromophenyl)ethanamine Hydrochloride

- CAS : 1187931-17-4

- Molecular Formula : C₈H₁₁BrClN

- Key Differences: Stereochemistry: R-configuration at the chiral center. Similarity Score: 0.89 compared to the S-enantiomer, indicating minor but critical differences in chiral recognition and biological activity .

1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride

- CAS: Not explicitly listed (refer to ).

- Molecular Formula : C₉H₁₁BrClN

- Key Differences :

Multi-Halogenated Derivatives

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride

- CAS : 1624261-91-1

- Molecular Formula : C₈H₁₀BrClFN

- Key Differences :

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

- CAS : 1241677-54-2

- Molecular Formula : C₈H₈BrF₂N

- Key Differences: Substituents: Bromine at para, fluorine at meta positions. Purity: Available at 95% purity, indicating challenges in synthesis due to multiple halogens. Applications: Potential use in high-specificity ligand design .

Biologische Aktivität

(S)-1-(2-Bromophenyl)ethanamine hydrochloride, also known as (S)-2-bromo-phenethylamine, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H10BrN·HCl

- Molecular Weight : 224.53 g/mol

- IUPAC Name : this compound

The compound features a brominated aromatic ring, which is significant for its biological activity, particularly in interactions with various biological targets.

This compound primarily acts as a monoamine neurotransmitter modulator. Its mechanism involves:

- Inhibition of Monoamine Oxidase (MAO) : This inhibition leads to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can influence mood and behavior.

- Receptor Interactions : The compound has shown affinity for various receptors, including serotonin receptors, which may contribute to its antidepressant-like effects.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like activity. In animal models, it has been shown to:

- Reduce immobility time in the forced swim test (FST), indicating potential antidepressant properties.

- Enhance locomotor activity in the open field test (OFT), suggesting improved mood and reduced depressive behavior .

Neuroprotective Properties

Studies have demonstrated that this compound possesses neuroprotective effects against oxidative stress-induced neuronal damage. It has been shown to:

- Increase the survival rate of neuronal cells exposed to harmful conditions.

- Upregulate neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are crucial for neuronal health and function .

Study 1: Antidepressant Activity

A study conducted on rats demonstrated that administration of this compound significantly reduced immobility in the FST by 62.5% compared to control groups treated with vehicle . The results suggest that this compound may act similarly to established antidepressants like Fluoxetine.

Study 2: Neuroprotective Effects

In vitro studies using PC12 cells showed that this compound could protect against corticosterone-induced apoptosis. The compound was noted for its ability to increase cell viability and reduce markers of cell death, indicating its potential utility in treating stress-related disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST by 62.5% | |

| Neuroprotection | Increased survival rate in PC12 cells | |

| Receptor Interaction | Affinity for serotonin receptors |

Table 2: Mechanistic Insights

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(2-Bromophenyl)ethanamine hydrochloride with high enantiomeric purity?

The synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. For example, reductive amination of 2-bromoacetophenone using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer with >99% ee. Continuous flow reactors are recommended to enhance reaction efficiency and reduce racemization risks . Purification via recrystallization or chiral HPLC ensures enantiopurity.

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is essential for enantiomeric excess determination. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the bromophenyl substituent's position, while X-ray crystallography provides absolute stereochemical assignment. Mass spectrometry (HRMS) validates molecular weight and purity .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at the 2-position of the phenyl ring facilitates Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling aryl-aryl or aryl-amine bond formation. Its electron-withdrawing nature enhances oxidative addition rates in palladium-catalyzed reactions, making it a versatile intermediate for synthesizing pharmacologically active derivatives .

Q. What are the optimal storage conditions for maintaining stability in aqueous solutions?

Store as a lyophilized solid at room temperature (RT) in airtight, light-protected containers. For aqueous stock solutions (e.g., 10 mM in water), add 0.1% ascorbic acid to prevent oxidation and store at -20°C for ≤3 months. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields under varying catalytic conditions?

Systematic optimization of catalyst loading (e.g., 1-5 mol%), temperature (25–80°C), and solvent polarity (e.g., THF vs. MeOH) is critical. Use design-of-experiments (DoE) methodologies to identify interactions between variables. Analytical techniques like in-situ IR spectroscopy can monitor reaction progress and intermediate formation .

Q. What strategies are employed to investigate enantiomer-specific binding to neurotransmitter receptors?

Radioligand displacement assays (e.g., using ³H-labeled serotonin or dopamine) compare the (S)- and (R)-enantiomers' IC₅₀ values. Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff), while molecular docking simulations (e.g., AutoDock Vina) predict binding poses at receptor active sites. Cross-validate findings with in vitro functional assays (e.g., cAMP accumulation) .

Q. How do solvent polarity and pH affect the compound’s stability during derivatization reactions?

In polar aprotic solvents (e.g., DMF), the hydrochloride salt may dissociate, increasing free amine reactivity but risking racemization. Buffered aqueous solutions (pH 4–6) stabilize the protonated amine, reducing nucleophilic side reactions. Monitor pH using in-line probes and employ low-temperature (-20°C) conditions for pH-sensitive reactions .

Q. What computational methods predict the compound’s pharmacokinetic properties and off-target interactions?

Use QSAR models (e.g., SwissADME) to estimate logP, blood-brain barrier permeability, and cytochrome P450 inhibition. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while toxicity prediction tools (e.g., ProTox-II) flag potential off-target effects. Validate predictions with in vitro hepatic microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.